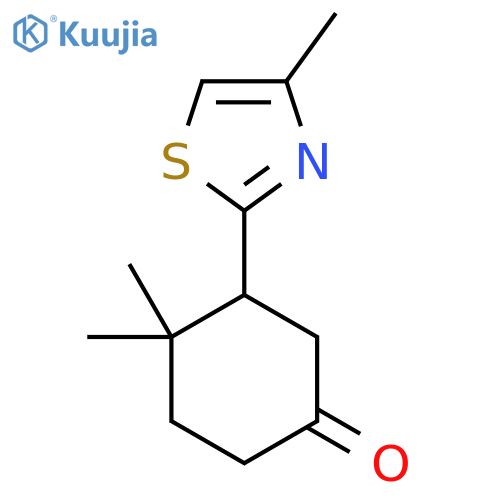Cas no 2138073-51-3 (4,4-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)cyclohexan-1-one)

2138073-51-3 structure
商品名:4,4-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)cyclohexan-1-one
4,4-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)cyclohexan-1-one 化学的及び物理的性質
名前と識別子
-
- 4,4-dimethyl-3-(4-methyl-1,3-thiazol-2-yl)cyclohexan-1-one
- EN300-1157113
- 2138073-51-3
- 4,4-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)cyclohexan-1-one
-
- インチ: 1S/C12H17NOS/c1-8-7-15-11(13-8)10-6-9(14)4-5-12(10,2)3/h7,10H,4-6H2,1-3H3
- InChIKey: JRBIEHJRDSGFSG-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C)N=C1C1CC(CCC1(C)C)=O
計算された属性
- せいみつぶんしりょう: 223.10308534g/mol
- どういたいしつりょう: 223.10308534g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 264
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 58.2Ų
4,4-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)cyclohexan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1157113-0.05g |
4,4-dimethyl-3-(4-methyl-1,3-thiazol-2-yl)cyclohexan-1-one |
2138073-51-3 | 0.05g |
$1129.0 | 2023-06-09 | ||
| Enamine | EN300-1157113-0.1g |
4,4-dimethyl-3-(4-methyl-1,3-thiazol-2-yl)cyclohexan-1-one |
2138073-51-3 | 0.1g |
$1183.0 | 2023-06-09 | ||
| Enamine | EN300-1157113-2.5g |
4,4-dimethyl-3-(4-methyl-1,3-thiazol-2-yl)cyclohexan-1-one |
2138073-51-3 | 2.5g |
$2631.0 | 2023-06-09 | ||
| Enamine | EN300-1157113-0.25g |
4,4-dimethyl-3-(4-methyl-1,3-thiazol-2-yl)cyclohexan-1-one |
2138073-51-3 | 0.25g |
$1235.0 | 2023-06-09 | ||
| Enamine | EN300-1157113-10.0g |
4,4-dimethyl-3-(4-methyl-1,3-thiazol-2-yl)cyclohexan-1-one |
2138073-51-3 | 10g |
$5774.0 | 2023-06-09 | ||
| Enamine | EN300-1157113-0.5g |
4,4-dimethyl-3-(4-methyl-1,3-thiazol-2-yl)cyclohexan-1-one |
2138073-51-3 | 0.5g |
$1289.0 | 2023-06-09 | ||
| Enamine | EN300-1157113-1.0g |
4,4-dimethyl-3-(4-methyl-1,3-thiazol-2-yl)cyclohexan-1-one |
2138073-51-3 | 1g |
$1343.0 | 2023-06-09 | ||
| Enamine | EN300-1157113-5.0g |
4,4-dimethyl-3-(4-methyl-1,3-thiazol-2-yl)cyclohexan-1-one |
2138073-51-3 | 5g |
$3894.0 | 2023-06-09 |
4,4-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)cyclohexan-1-one 関連文献
-
Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
2138073-51-3 (4,4-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)cyclohexan-1-one) 関連製品
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
